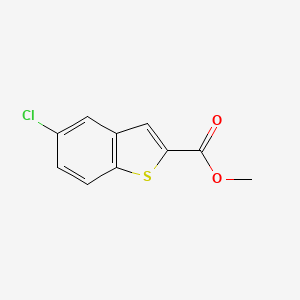

Methyl 5-chloro-1-benzothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-chloro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUIEMHKEHSOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633113 | |

| Record name | Methyl 5-chloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35212-96-5 | |

| Record name | Methyl 5-chloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl 5-chloro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-1-benzothiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its benzothiophene core is a key structural motif in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data to support further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 35212-96-5 | [1] |

| Molecular Formula | C₁₀H₇ClO₂S | [1] |

| Molecular Weight | 226.68 g/mol | [1] |

| Purity | ≥98% (Commercially available) | N/A |

Synthesis

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 5-chloro-1-benzothiophene-2-carboxylic acid, followed by its esterification with methanol.

Synthesis of 5-chloro-1-benzothiophene-2-carboxylic acid

Several methods have been reported for the synthesis of 5-chloro-1-benzothiophene-2-carboxylic acid. One common approach involves the use of 2-chlorothiophene as a starting material. The synthesis can also be achieved from 5-chloro-2-acetylthiophene through oxidation.[2][3] Another route utilizes the reaction of 5-chloro-2-bromothiophene with magnesium to form a Grignard reagent, followed by carboxylation.[3] A one-pot method starting from 2-thiophenecarboxaldehyde has also been developed.[4]

The following diagram illustrates a generalized workflow for the synthesis of the carboxylic acid precursor.

Esterification to this compound

The final step is the esterification of 5-chloro-1-benzothiophene-2-carboxylic acid with methanol. This is typically achieved through a Fischer esterification reaction, which involves heating the carboxylic acid and an excess of the alcohol in the presence of an acid catalyst, such as sulfuric acid.[5][6][7][8]

The logical workflow for the esterification process is depicted below.

Experimental Protocols

General Experimental Workflow

The overall experimental process from the carboxylic acid precursor to the final product is outlined in the following diagram.

Detailed Protocol for Esterification

The following is a representative protocol for the Fischer esterification of 5-chloro-1-benzothiophene-2-carboxylic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chloro-1-benzothiophene-2-carboxylic acid (1.0 eq.) in an excess of methanol (e.g., 10-20 eq.).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the crude product by recrystallization or column chromatography on silica gel.

Characterization Data

Table 2: Spectroscopic Data for Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (for comparison)

| Data Type | Spectral Data | Reference |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.25 (d, J = 2.0 Hz, 1H), 8.21 (s, 1H), 8.04 (d, J = 8.6 Hz, 1H), 7.52 (dd, J = 8.6, 2.0 Hz, 1H), 4.35 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H) | [1] |

Note: The chemical shifts for this compound are expected to be similar, with the primary difference being the presence of a methyl singlet instead of the ethyl quartet and triplet. The aromatic proton splitting pattern will also differ due to the 5-chloro substitution pattern.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocols, based on established chemical principles, offer a reliable starting point for its preparation. While detailed spectroscopic data for the title compound is limited in the public domain, the provided information for a closely related analog serves as a valuable reference for researchers in the field. Further detailed characterization of this compound would be a valuable contribution to the scientific literature.

References

- 1. labsolu.ca [labsolu.ca]

- 2. nbinno.com [nbinno.com]

- 3. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. AU675298B2 - Improved esterification process - Google Patents [patents.google.com]

- 7. US5302748A - Esterification process - Google Patents [patents.google.com]

- 8. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 5-chloro-1-benzothiophene-2-carboxylate" physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 5-chloro-1-benzothiophene-2-carboxylate, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported data with established chemical principles and data from closely related analogs to provide a scientifically grounded resource.

Introduction

Benzothiophene and its derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science.[1] The benzothiophene scaffold is a key structural motif in a number of approved pharmaceuticals, including the osteoporosis drug Raloxifene and the asthma medication Zileuton.[2] The diverse biological activities associated with benzothiophene derivatives are extensive, encompassing anti-inflammatory, antimicrobial, anticancer, antidiabetic, and anticonvulsant properties, among others.[2][3][4][5] This broad spectrum of pharmacological activity makes the synthesis and characterization of novel benzothiophene derivatives, such as this compound, a topic of considerable interest for the discovery of new therapeutic agents.[3][4]

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 35212-96-5 | [1][6] |

| Molecular Formula | C₁₀H₇ClO₂S | [1][6] |

| Molecular Weight | 226.68 g/mol | [1] |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported | |

| LogP (calculated) | 3.3413 | [1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

Synthesis and Experimental Protocols

A plausible and efficient synthesis of this compound can be envisioned as a two-step process, beginning with the synthesis of the carboxylic acid precursor followed by its esterification.

Synthesis of 5-Chlorobenzo[b]thiophene-2-carboxylic acid

This protocol is adapted from a reported synthesis of the analogous 6-chlorobenzo[b]thiophene-2-carboxylic acid.[7]

-

Materials:

-

Ethyl 5-chlorobenzo[b]thiophene-2-carboxylate

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution (3N)

-

Hydrochloric acid (HCl) solution (1N)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

-

Procedure:

-

To a solution of ethyl 5-chlorobenzo[b]thiophene-2-carboxylate in ethanol, add a 3N aqueous solution of sodium hydroxide (2 equivalents).

-

Stir the resulting mixture at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Dilute the residue with deionized water and acidify to a pH of approximately 2-3 with a 1N HCl solution.

-

Extract the resulting precipitate with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 5-chlorobenzo[b]thiophene-2-carboxylic acid. The melting point of this intermediate has been reported as 256-258 °C.[8]

-

Synthesis of this compound (Fischer Esterification)

This is a general and widely used protocol for the esterification of carboxylic acids.[9][10][11]

-

Materials:

-

5-Chlorobenzo[b]thiophene-2-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 5-chlorobenzo[b]thiophene-2-carboxylic acid in a large excess of anhydrous methanol.

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Spectral and Chemical Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar structures and established NMR principles.[12][13][14]

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.3 - 8.0 | m |

| -OCH₃ | ~3.9 | s |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 162 - 165 |

| Aromatic-C | 120 - 145 |

| -OCH₃ | 52 - 55 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[15][16][17][18]

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3030 - 3100 | Medium |

| C=O (ester) | 1715 - 1730 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium |

| C-O (ester) | 1100 - 1310 | Strong |

| C-Cl | 600 - 800 | Strong |

Mass Spectrometry (MS)

The fragmentation pattern in mass spectrometry is expected to show characteristic losses related to the methyl ester group.[6][19][20][21]

Predicted Mass Spectrometry Fragmentation:

| Fragment | Description |

| [M]+ | Molecular ion peak |

| [M - OCH₃]+ | Loss of the methoxy group |

| [M - COOCH₃]+ | Loss of the carbomethoxy group |

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the benzothiophene scaffold is known to exhibit a wide range of pharmacological effects.[3][4][5] Many derivatives have been investigated as anticancer agents, kinase inhibitors, and anti-inflammatory compounds.[2][22] For instance, some benzothiophene derivatives act as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Given the structural similarities to known bioactive molecules, it is plausible that this compound could be investigated for similar activities. Further research would be required to elucidate its specific biological targets and mechanisms of action.

Conclusion

This compound is a benzothiophene derivative with potential for further investigation in drug discovery and materials science. This guide has provided a comprehensive overview of its known and predicted properties, along with plausible synthetic routes. While there is a clear need for more direct experimental data, the information presented here serves as a valuable starting point for researchers interested in this and related compounds.

References

- 1. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]

- 2. books.rsc.org [books.rsc.org]

- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Chlorobenzo[b]thiophene-2-carboxylic acid [myskinrecipes.com]

- 9. cerritos.edu [cerritos.edu]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 12. CASPRE [caspre.ca]

- 13. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 14. METHYL 5-AMINO-1-BENZOTHIOPHENE-2-CARBOXYLATE(20699-85-8) 1H NMR [m.chemicalbook.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 17. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. GCMS Section 6.14 [people.whitman.edu]

- 20. pubs.aip.org [pubs.aip.org]

- 21. youtube.com [youtube.com]

- 22. sciencemadness.org [sciencemadness.org]

Analysis of Molecular Architecture: A Technical Guide to the Crystal Structure of Methyl 5-chloro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data analysis involved in the crystal structure determination of Methyl 5-chloro-1-benzothiophene-2-carboxylate. While a specific, publicly available crystal structure for this exact compound could not be located in the searched databases, this document outlines the essential experimental protocols and data presentation formats that are standard in the field of small molecule crystallography. The information herein is based on established practices for similar benzothiophene derivatives and serves as a robust framework for researchers undertaking such an analysis.

Introduction to the Structural Significance of Benzothiophenes

Benzothiophene derivatives are a critical class of heterocyclic compounds frequently incorporated into the core structures of biologically active molecules.[1] Their rigid, planar nature and potential for diverse functionalization make them valuable scaffolds in medicinal chemistry, with applications ranging from anti-inflammatory to anticancer agents.[2][3] An in-depth understanding of their three-dimensional structure at the atomic level, as provided by single-crystal X-ray diffraction, is paramount for rational drug design and understanding structure-activity relationships (SAR). This guide focuses on the analytical process for elucidating the crystal structure of this compound.

Experimental Protocols

The determination of a small molecule crystal structure is a meticulous process involving several critical stages, from crystal growth to final structure validation.[4]

Crystal Growth and Selection

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[4]

-

Methodology : Crystals of the title compound are typically grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[4] A suitable solvent or mixture of solvents in which the compound has moderate solubility is chosen.

-

Selection : A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected under a polarized light microscope for its sharp edges and lack of visible defects.[4] The selected crystal is then mounted on a goniometer head.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

-

Instrumentation : The mounted crystal is placed in a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

-

Data Collection Parameters : The crystal is typically cooled to a low temperature (e.g., 100-120 K) to minimize thermal vibrations of the atoms.[4] A series of diffraction patterns are collected as the crystal is rotated through a range of angles.[4]

Data Reduction and Structure Solution

-

Data Processing : The collected diffraction images are processed to determine the intensities and positions of the diffraction spots.[4] These intensities are then corrected for various experimental factors to yield a set of structure factors.[4]

-

Structure Solution : The "phase problem" is addressed using direct methods or Patterson methods to determine the initial phases of the structure factors.[4] This allows for the calculation of an initial electron density map.

Structure Refinement and Validation

-

Model Building : An atomic model is built into the initial electron density map, and the atomic positions, and thermal parameters are adjusted iteratively to achieve the best possible fit between the calculated and observed structure factors.[4]

-

Validation : The final refined structure is validated using crystallographic software to ensure its chemical and crystallographic reasonability.[4] This includes checking bond lengths, bond angles, and for any unresolved electron density.

Data Presentation

Quantitative data from a crystal structure analysis is typically summarized in a series of tables for clarity and ease of comparison. The following are examples of how such data for this compound would be presented.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value (Illustrative) |

| Empirical formula | C10H7ClO2S |

| Formula weight | 226.68 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated, g/cm³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value |

| Theta range for data collection (°) | Value |

| Index ranges | Value |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to theta = 25.242° | Value % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Value / Value / Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R1 = Value, wR2 = Value |

| R indices (all data) | R1 = Value, wR2 = Value |

| Largest diff. peak and hole (e.Å⁻³) | Value and Value |

Table 2: Selected Bond Lengths (Å)

| Bond | Length |

| S1-C2 | Value |

| S1-C7a | Value |

| Cl1-C5 | Value |

| O1-C8 | Value |

| O2-C8 | Value |

| C2-C3 | Value |

| C3-C3a | Value |

| ... | ... |

Table 3: Selected Bond Angles (°)

| Atoms | Angle |

| C2-S1-C7a | Value |

| C8-C2-S1 | Value |

| C3-C2-S1 | Value |

| C4-C5-Cl1 | Value |

| O1-C8-O2 | Value |

| ... | ... |

Table 4: Potential Intermolecular Interactions

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| C-H···O | C-H···O | Value | Value | Value | Value |

| π–π stacking | Cg(I)···Cg(J) | - | - | Value | - |

Visualizing Methodologies and Interactions

Graphical representations are essential for understanding complex relationships and workflows in structural analysis.

Structural Commentary

Based on the analysis of related structures, the crystal packing of this compound would likely be influenced by a combination of weak intermolecular interactions. The planar benzothiophene core is expected to facilitate π–π stacking interactions between adjacent molecules.[5] Furthermore, the presence of a chlorine atom introduces the possibility of halogen bonding, while the methyl ester group can act as an acceptor for weak C-H···O hydrogen bonds. These non-covalent interactions collectively govern the supramolecular architecture and the overall stability of the crystal lattice. The precise nature and geometry of these interactions can only be definitively determined through a complete crystal structure analysis.

Conclusion

This technical guide has outlined the necessary framework for the crystal structure analysis of this compound. By following the detailed experimental protocols and utilizing the standardized data presentation formats, researchers can effectively elucidate and communicate the intricate three-dimensional structure of this and related compounds. Such structural insights are invaluable for advancing the fields of medicinal chemistry and materials science, enabling the design of novel molecules with tailored properties.

References

Quantum Chemical Calculations of Methyl 5-chloro-1-benzothiophene-2-carboxylate: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the molecular properties of Methyl 5-chloro-1-benzothiophene-2-carboxylate, a representative benzothiophene derivative. Benzothiophenes are a significant class of heterocyclic compounds with a wide array of pharmacological activities, making them a focal point in medicinal chemistry.[1][2] Computational modeling, particularly through quantum chemical calculations, offers a powerful lens to understand the electronic structure, reactivity, and spectroscopic properties of such molecules, thereby accelerating the rational design of novel therapeutics.[2][3][4] This guide outlines the theoretical and practical methodologies, presents data in a structured format, and provides visual workflows to aid researchers in this field.

Theoretical and Computational Methodology

The foundation of modern quantum chemical calculations for organic molecules lies in Density Functional Theory (DFT).[4][5] DFT methods are favored for their balance of computational cost and accuracy in describing the electronic properties of molecules.[5] For a molecule such as this compound, a typical computational protocol involves the following steps:

Molecular Structure and Optimization

The initial 3D structure of this compound is constructed using a molecular builder. This initial geometry is then optimized to find the lowest energy conformation. This is a critical step as all subsequent property calculations are performed on the optimized structure. A common approach is to use the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set such as 6-311++G(d,p).

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed. This serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[4] These theoretical spectra can be compared with experimental data for validation of the computational method.

Electronic Properties Analysis

Key electronic properties are calculated to understand the molecule's reactivity and kinetic stability. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is invaluable for predicting how the molecule might interact with a biological target.[4]

-

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom in the molecule, offering further insight into its reactivity.

Spectroscopic Properties Simulation

Quantum chemical calculations can predict various spectroscopic properties, including:

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Vis absorption spectra.

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the 1H and 13C NMR chemical shifts.

Data Presentation: Predicted Properties

The following tables summarize hypothetical but realistic quantitative data for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.38 Å |

| C3a-C4 | 1.41 Å | |

| C5-Cl | 1.74 Å | |

| C2-C(O)OCH3 | 1.49 Å | |

| S1-C2 | 1.76 Å | |

| Bond Angle | C2-C3-C3a | 111.5° |

| C4-C5-Cl | 119.8° | |

| C3-C2-S1 | 110.9° | |

| Dihedral Angle | C3-C2-C(O)-O | 179.5° |

Table 2: Calculated Vibrational Frequencies (Selected)

| Mode | Assignment | Calculated Frequency (cm-1) |

| ν1 | C-H stretch (aromatic) | 3105 |

| ν2 | C=O stretch | 1725 |

| ν3 | C-Cl stretch | 750 |

| ν4 | C-S stretch | 680 |

Table 3: Electronic Properties

| Property | Value | Unit |

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -1.98 | eV |

| HOMO-LUMO Energy Gap | 4.87 | eV |

| Dipole Moment | 2.51 | Debye |

Table 4: Calculated 13C and 1H NMR Chemical Shifts (Selected, referenced to TMS)

| Atom | Calculated Chemical Shift (ppm) |

| C4 | 125.3 |

| C6 | 124.8 |

| C7 | 123.1 |

| H4 | 7.85 |

| H6 | 7.42 |

| H7 | 7.91 |

| OCH3 | 3.95 |

Experimental Protocols

While this guide focuses on computational results, a robust study would involve the synthesis and experimental characterization of this compound to validate the theoretical findings. Key experimental protocols would include:

-

Synthesis: The compound can be synthesized via standard esterification of 5-chloro-1-benzothiophene-2-carboxylic acid.

-

Spectroscopic Analysis:

-

FT-IR and FT-Raman Spectroscopy: To record the vibrational spectra.

-

UV-Vis Spectroscopy: To determine the electronic absorption properties.

-

1H and 13C NMR Spectroscopy: To determine the chemical structure.

-

-

Single-Crystal X-ray Diffraction: To determine the precise molecular geometry for comparison with the optimized structure.

Visualization of Computational Workflow

The following diagram illustrates the general workflow for the quantum chemical calculations described in this guide.

Caption: Workflow for Quantum Chemical Calculations.

Conclusion

Quantum chemical calculations provide a powerful and insightful approach to understanding the molecular properties of pharmacologically relevant molecules like this compound.[3] By predicting geometric, electronic, and spectroscopic properties, these computational methods can guide synthetic efforts, aid in the interpretation of experimental data, and ultimately contribute to the rational design of more effective drug candidates.[6] The methodologies and data presented in this guide serve as a framework for researchers and scientists in the field of drug discovery to leverage the capabilities of computational chemistry.

References

Unveiling the Electronic Landscape: A Technical Guide to the Theoretical Study of Chlorinated Benzothiophenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical studies of the electronic structure of chlorinated benzothiophenes, a class of compounds of significant interest in medicinal chemistry and materials science. Understanding the electronic properties of these molecules is crucial for predicting their reactivity, stability, and potential biological activity. This document summarizes key quantitative data from computational studies, provides an overview of the theoretical methodologies employed, and visualizes the fundamental concepts and workflows involved in these theoretical investigations.

Core Concepts in the Electronic Structure of Chlorinated Benzothiophenes

The introduction of chlorine atoms to the benzothiophene scaffold significantly influences its electronic properties. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating these effects. Key parameters investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the overall electron distribution. These parameters are critical in understanding the molecule's reactivity, kinetic stability, and charge transport characteristics.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from theoretical studies on chlorinated benzothiophenes and related derivatives. These values are calculated using various levels of theory and basis sets, and provide a comparative overview of the electronic properties.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| 2-chloromethyl-3-chlorobenzo[b]thiophene | Not Specified in Abstract | Not Specified | Not Specified | Not Specified | [1] |

| 3-chlorobenzo[b]thiophene-2-carboxaldehyde | Not Specified in Abstract | Not Specified | Not Specified | Not Specified | [1] |

| Chlorinated Thiophenes (General) | CBS-QB3 | Not Specified | Not Specified | Not Specified | [2] |

Theoretical and Experimental Protocols

The investigation of the electronic structure of chlorinated benzothiophenes predominantly relies on computational quantum chemistry methods. A typical workflow for these theoretical studies is outlined below.

Computational Methodology

A robust theoretical investigation of the electronic structure of chlorinated benzothiophenes typically involves the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing geometry optimization calculations. A popular and effective method for this is the M06-2X functional with a 6-311++G** basis set.[1] Another commonly used functional is B3LYP-D3BJ with a def2-SVP basis set.[3] The optimization process continues until a true energy minimum on the potential energy surface is found, which is confirmed by the absence of imaginary vibrational frequencies.[3]

-

Electronic Structure Calculations: Once the optimized geometry is obtained, single-point energy calculations are performed to determine the electronic properties. These calculations provide crucial information such as the energies of the molecular orbitals (HOMO and LUMO).

-

Analysis of Electronic Properties: The calculated HOMO and LUMO energies are used to determine the HOMO-LUMO gap, which is a key indicator of the molecule's chemical reactivity and kinetic stability.[4] Other properties that can be derived include ionization potential, electron affinity, and global reactivity descriptors.

-

Solvation Effects: To model the behavior of these molecules in a solution, a polarizable continuum model (PCM) can be employed, with a specific solvent such as water.[1]

Synthesis of Chlorinated Benzothiophenes

While this guide focuses on theoretical studies, it is important to note the synthetic context. Chlorinated benzothiophenes can be synthesized through various methods, including the C3-chlorination of C2-substituted benzothiophene derivatives using sodium hypochlorite pentahydrate.[1]

Visualizing the Theoretical Workflow

The following diagrams illustrate the core concepts and workflows associated with the theoretical study of chlorinated benzothiophenes.

Caption: General structure of a chlorinated benzothiophene.

Caption: Workflow for theoretical electronic structure studies.

References

- 1. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]

An In-depth Technical Guide to Methyl 5-chloro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-chloro-1-benzothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, and explores the broader pharmacological context of the benzothiophene scaffold, offering insights for researchers and professionals in drug development.

Chemical Identity and Nomenclature

The compound is systematically named This compound . This International Union of Pure and Applied Chemistry (IUPAC) name accurately describes its molecular structure, featuring a benzothiophene core chlorinated at the 5-position with a methyl carboxylate group at the 2-position.

Synonyms: This compound is also known by several other names, which are important to recognize in literature and chemical databases. These include:

-

5-Chloro-benzo[b]thiophene-2-carboxylic acid methyl ester[1]

-

5-chloro-2-benzo[b]thiophenecarboxylic acid methyl ester[1]

-

Methyl 5-chlorobenzo[b]thiophene-2-carboxylate

CAS Number: The unique Chemical Abstracts Service (CAS) registry number for this compound is 35212-96-5 .[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and assessment of its potential as a drug candidate.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇ClO₂S | [1] |

| Molecular Weight | 226.68 g/mol | [1] |

| Melting Point | 113-115 °C | |

| Boiling Point | 338.7 °C at 760 mmHg | |

| Flash Point | 170.8 °C | [4] |

Synthesis and Characterization

General Synthetic Approach:

A plausible synthetic route could involve the reaction of 4-chlorothiophenol with a suitable three-carbon synthon bearing an ester group, followed by an intramolecular cyclization to form the benzothiophene ring. Subsequent esterification would yield the final product.

Caption: A generalized workflow for the synthesis of the target molecule.

Analytical Characterization:

The structural confirmation of this compound would typically involve a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern and the presence of the methyl ester group.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the C=O stretch of the ester and the C-Cl bond.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns that can further support the proposed structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound.

Biological Activity and Therapeutic Potential

Currently, there is a lack of specific studies detailing the biological activity and signaling pathways directly modulated by this compound. However, the benzothiophene scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[5]

The Broad Pharmacological Profile of Benzothiophene Derivatives:

Benzothiophene derivatives have been shown to exhibit a wide range of pharmacological activities, including:

-

Anticancer

-

Anti-inflammatory

-

Antimicrobial

-

Antiviral

-

Antidiabetic

-

Antitubercular[5]

The diverse biological activities of this class of compounds stem from their ability to interact with various biological targets, including enzymes and receptors. The specific nature and position of substituents on the benzothiophene ring play a crucial role in determining the pharmacological profile and potency of a given derivative.

Caption: Diverse pharmacological activities associated with the benzothiophene core structure.

Given the established importance of the benzothiophene nucleus, this compound represents a valuable starting point for further investigation and could serve as a key intermediate in the synthesis of more complex and potent therapeutic agents. Future research should focus on elucidating its specific biological targets and mechanisms of action to fully realize its potential in drug discovery.

References

An In-depth Technical Guide to Methyl 5-chloro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and characterization of Methyl 5-chloro-1-benzothiophene-2-carboxylate, a key intermediate in various pharmaceutical and research applications.

Core Compound Data

This compound is a benzothiophene derivative with significant applications in organic synthesis and medicinal chemistry. Its chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₇ClO₂S[1][2] |

| Molecular Weight | 226.68 g/mol [1] |

| CAS Number | 35212-96-5[1][2] |

| Synonyms | 5-Chloro-benzo[b]thiophene-2-carboxylic acid methyl ester, 5-chloro-2-benzo[b]thiophenecarboxylic acid methyl ester[1] |

Experimental Protocols

A plausible and efficient method for the synthesis of this compound involves the condensation of 2,4-dichlorobenzaldehyde with methyl thioglycolate. This approach is analogous to the synthesis of similar benzothiophene structures and can be adapted for this specific compound.

Synthesis of this compound

Materials:

-

2,4-dichlorobenzaldehyde

-

Methyl thioglycolate

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ice-water

-

Dichloromethane (CH₂Cl₂)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of 2,4-dichlorobenzaldehyde, methyl thioglycolate, and potassium carbonate is prepared in dimethylformamide.

-

The reaction mixture is subjected to heating, potentially under microwave irradiation to reduce reaction times, a technique shown to be effective in similar syntheses.

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-water.

-

The resulting mixture is extracted with dichloromethane.

-

The organic layer is washed sequentially with water and brine.

-

The washed organic layer is then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product is achieved through column chromatography on silica gel.

Characterization:

The synthesized compound can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula.

-

Melting Point: The melting point of the purified compound is measured as an indicator of purity.

Synthesis Workflow

The logical flow of the synthesis and characterization process for this compound is illustrated in the following diagram.

Caption: Synthesis and Characterization Workflow.

References

A Comprehensive Review of Synthetic Strategies for 5-Chlorinated Benzothiophene Esters

For Immediate Release

A deep dive into the synthesis of 5-chlorinated benzothiophene esters, a critical scaffold in medicinal chemistry and drug development, reveals a variety of strategic approaches. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key synthetic methodologies, complete with detailed experimental protocols and comparative data.

The 5-chlorinated benzothiophene ester core is a significant pharmacophore found in numerous biologically active compounds. Its synthesis has been approached through several key strategies, primarily involving either the construction of the benzothiophene ring system with the chloro and ester functionalities pre-installed or the modification of a pre-existing 5-chlorobenzothiophene core. This review consolidates the available literature to present a detailed guide to these synthetic routes.

Key Synthetic Approaches

The synthesis of 5-chlorinated benzothiophene esters can be broadly categorized into three main strategies:

-

Ring-Closing Cyclization Reactions: These methods involve the formation of the benzothiophene ring from acyclic precursors already bearing the necessary chloro- and ester-related functionalities.

-

Synthesis from 5-Chlorobenzothiophene-2-Carboxylic Acid: This two-step approach involves the initial synthesis of the corresponding carboxylic acid followed by esterification.

-

Gewald-type Reactions: While less specific to the 5-chloro substitution, the Gewald reaction offers a potential pathway to amino-substituted benzothiophene esters which can be further modified.

I. Ring-Closing Cyclization Reactions

A prominent and efficient method for the direct synthesis of 5-chlorinated benzothiophene esters is through the cyclization of appropriately substituted precursors. A key example is the microwave-assisted synthesis of methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate.

Microwave-Assisted Synthesis of Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate

This method provides rapid access to the target compound from readily available starting materials.

Experimental Protocol:

A mixture of 5-chloro-2-fluorobenzonitrile (3.2 mmol), methyl thioglycolate (3.36 mmol), and triethylamine (9.92 mmol) in a suitable solvent is subjected to microwave irradiation. The reaction proceeds to completion within minutes, yielding the desired product in high yield.

Table 1: Reaction Data for Microwave-Assisted Synthesis

| Starting Material | Reagents | Conditions | Product | Yield |

| 5-Chloro-2-fluorobenzonitrile | Methyl thioglycolate, Triethylamine | Microwave, 11 min | Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate | High |

Logical Workflow for Microwave-Assisted Synthesis:

Caption: Microwave-assisted synthesis workflow.

II. Synthesis from 5-Chlorobenzothiophene-2-Carboxylic Acid

A versatile and widely applicable method for preparing a variety of 5-chlorinated benzothiophene esters involves the initial synthesis of 5-chlorobenzothiophene-2-carboxylic acid, followed by esterification.

A. Synthesis of 5-Chlorobenzothiophene-2-Carboxylic Acid

Several routes have been reported for the synthesis of this key intermediate.

1. From 2-Chlorothiophene:

This multi-step synthesis begins with the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride, followed by hydrolysis of the resulting ketone.

2. From 5-Chloro-2-bromothiophene:

This method involves the formation of a Grignard reagent from 5-chloro-2-bromothiophene, which is then carboxylated using carbon dioxide.

3. From 5-Chloro-2-acetylthiophene:

The target carboxylic acid can be obtained by the oxidation of 5-chloro-2-acetylthiophene.

Table 2: Comparison of Synthetic Routes to 5-Chlorobenzothiophene-2-Carboxylic Acid

| Starting Material | Key Reagents | Key Steps |

| 2-Chlorothiophene | Trichloroacetyl chloride, AlCl₃, NaOH | Friedel-Crafts acylation, Hydrolysis |

| 5-Chloro-2-bromothiophene | Mg, CO₂ | Grignard formation, Carboxylation |

| 5-Chloro-2-acetylthiophene | Oxidizing agent (e.g., NaClO₂) | Oxidation |

Synthetic Pathways to the Carboxylic Acid Intermediate:

Caption: Synthetic routes to the carboxylic acid.

B. Esterification of 5-Chlorobenzothiophene-2-Carboxylic Acid

Once the carboxylic acid is obtained, it can be converted to the corresponding ester through various standard esterification methods. The most common is the Fischer esterification.

Experimental Protocol (Fischer Esterification):

5-Chlorobenzothiophene-2-carboxylic acid is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol). A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is then heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The ester is isolated by extraction and purified by chromatography or recrystallization.

Table 3: General Conditions for Fischer Esterification

| Substrate | Reagent | Catalyst | Conditions | Product |

| 5-Chlorobenzothiophene-2-carboxylic acid | Alcohol (ROH) | H₂SO₄ or TsOH | Reflux | 5-Chlorobenzothiophene-2-carboxylate ester |

Mechanism of Fischer Esterification:

Caption: Fischer esterification mechanism.

III. Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides access to 2-aminothiophenes. While not specific for benzothiophenes, it can be a potential route to precursors of the target compounds. The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. The application of this reaction to cyclic ketones can lead to tetrahydrobenzothiophene derivatives, which could potentially be aromatized to the desired benzothiophene.

Further research is needed to explore the direct application of the Gewald reaction for the synthesis of 5-chlorinated benzothiophene esters.

Conclusion

The synthesis of 5-chlorinated benzothiophene esters is achievable through a variety of synthetic routes. The choice of method depends on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. Direct cyclization methods, such as the microwave-assisted synthesis, offer a rapid and efficient route to specific derivatives. The two-step approach via the 5-chlorobenzothiophene-2-carboxylic acid provides greater flexibility in the choice of the ester group. This review serves as a valuable resource for chemists in the pharmaceutical and agrochemical industries, providing a solid foundation for the development of novel synthetic strategies for this important class of compounds.

Methodological & Application

Synthesis of Methyl 5-chloro-1-benzothiophene-2-carboxylate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 5-chloro-1-benzothiophene-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The synthetic strategy involves a three-step sequence starting from the readily available methylthiobenzene: formylation to construct the benzothiophene core, regioselective chlorination at the 5-position, and subsequent esterification.

Synthetic Pathway Overview

The synthesis of this compound is achieved through the following key transformations:

-

Synthesis of Benzo[b]thiophene-2-carbaldehyde (2): A one-pot reaction of methylthiobenzene (1) with n-butyllithium (n-BuLi) and N,N-dimethylformamide (DMF) affords the core heterocyclic structure.

-

Synthesis of 5-chloro-1-benzothiophene-2-carboxylic acid (4): This step involves the oxidation of the aldehyde (2) to the carboxylic acid (3), followed by regioselective chlorination at the 5-position.

-

Synthesis of this compound (5): The final product is obtained by the esterification of the carboxylic acid (4) with methanol.

Application Notes and Protocols for the Purification of Methyl 5-chloro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of Methyl 5-chloro-1-benzothiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical for the successful development of active pharmaceutical ingredients (APIs). The following protocols for recrystallization and flash column chromatography are based on established methods for structurally similar benzothiophene derivatives and are designed to yield high-purity material.

Overview of Purification Strategies

The choice of purification technique for this compound primarily depends on the nature and quantity of impurities present in the crude material. The two most common and effective methods for compounds of this class are recrystallization and flash column chromatography.

-

Recrystallization is a cost-effective and scalable method ideal for removing small amounts of impurities, provided a suitable solvent system can be identified. It relies on the difference in solubility of the compound and its impurities in a solvent at different temperatures.

-

Flash Column Chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating complex mixtures or when a suitable recrystallization solvent cannot be found.

A general workflow for the purification of this compound is outlined below.

Caption: General purification workflow for this compound.

Recrystallization Protocol

Recrystallization is often the preferred method for final purification due to its efficiency and scalability. The key to a successful recrystallization is the selection of an appropriate solvent.

Solvent Screening

A systematic solvent screen is essential to identify a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold. Based on the purification of analogous benzothiophene esters, suitable starting solvents for screening include methanol, ethanol, isopropanol, ethyl acetate, and mixtures of these with water or hexanes.[1][2]

Protocol for Solvent Screening:

-

Place approximately 20-50 mg of crude this compound into a small test tube.

-

Add a few drops of the chosen solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

-

Heat the mixture gently (e.g., in a warm water bath) while adding the solvent dropwise until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes.

-

Observe the formation of crystals. The quality and quantity of the crystals will indicate the suitability of the solvent.

The results of the solvent screening should be recorded in a structured table for easy comparison.

| Trial No. | Solvent(s) & Ratio | Amount of Compound (mg) | Volume of Solvent (mL) | Solubility (Hot) | Solubility (Cold) | Crystal Appearance |

| 1 | Methanol | 50 | Soluble | Sparingly Soluble | ||

| 2 | Ethanol | 50 | Soluble | Sparingly Soluble | ||

| 3 | Isopropanol | 50 | Soluble | Insoluble | ||

| 4 | Ethyl Acetate | 50 | Very Soluble | Soluble | ||

| 5 | Ethyl Acetate/Hexanes | 50 | ||||

| 6 | Methanol/Water | 50 |

Scaled-Up Recrystallization Protocol

Once an optimal solvent system is identified (e.g., methanol or an ethyl acetate/hexanes mixture), the following protocol can be used for larger quantities.

Materials:

-

Crude this compound

-

Optimal recrystallization solvent

-

Erlenmeyer flask

-

Heating source (hot plate or heating mantle)

-

Condenser (optional, for volatile solvents)

-

Büchner funnel and flask

-

Filter paper

-

Vacuum source

Procedure:

-

Place the crude compound in an appropriately sized Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent to the flask.

-

Heat the mixture to the boiling point of the solvent with gentle swirling or stirring.

-

Add more solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

-

If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.

-

Once at room temperature, cool the flask in an ice bath for at least 30-60 minutes to maximize the yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum to a constant weight.

Flash Column Chromatography Protocol

Flash column chromatography is a highly effective method for purifying this compound, especially when dealing with multiple impurities or when recrystallization is ineffective.

Thin-Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used for benzothiophene derivatives.

Procedure for TLC Analysis:

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto a silica gel TLC plate.

-

Develop the plate in a chamber containing a mixture of hexanes and ethyl acetate (start with a ratio of 9:1).

-

Visualize the separated spots under UV light (254 nm).

-

Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

Column Chromatography Protocol

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Glass chromatography column

-

Eluent (e.g., hexanes/ethyl acetate mixture determined by TLC)

-

Collection tubes or flasks

Procedure:

-

Column Packing:

-

Securely clamp the column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom.

-

Add a layer of sand (approx. 1 cm).

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing.

-

Add a layer of sand on top of the silica gel bed.

-

-

Sample Loading:

-

Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.

-

Carefully apply the sample to the top of the silica gel bed.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the chosen solvent system.

-

Apply gentle pressure to the top of the column (flash chromatography) to achieve a steady flow rate.

-

Collect fractions in separate tubes.

-

Monitor the separation by TLC analysis of the collected fractions.

-

Combine the fractions containing the pure product.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator.

-

Dry the final product under high vacuum to remove any residual solvent.

-

The logical steps for setting up and running a flash column are depicted below.

Caption: Step-by-step workflow for flash column chromatography.

Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques.

| Analytical Technique | Parameter to be Assessed | Expected Result for Pure Compound |

| Thin-Layer Chromatography (TLC) | Single spot | A single spot with a consistent Rf value. |

| High-Performance Liquid Chromatography (HPLC) | Peak purity and area % | A single major peak with >98% purity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Proton (¹H) and Carbon (¹³C) spectra | Spectra consistent with the structure of this compound, with no significant impurity peaks. |

| Melting Point | Melting range | A sharp melting point range. |

By following these detailed protocols, researchers and drug development professionals can achieve high-purity this compound, ensuring the quality and reliability of subsequent synthetic steps and biological evaluations.

References

Application Notes and Protocols: Methyl 5-chloro-1-benzothiophene-2-carboxylate as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-1-benzothiophene-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry. The benzothiophene scaffold is a prominent pharmacophore found in a variety of biologically active compounds.[1] The presence of a chlorine atom at the 5-position and a methyl carboxylate at the 2-position provides two key anchor points for chemical modification, allowing for the synthesis of diverse molecular libraries. This document provides detailed application notes and experimental protocols for the utilization of this building block in the synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobial compounds.

Key Applications in Medicinal Chemistry

The structural features of this compound make it an ideal starting material for the development of targeted therapies. The core benzothiophene structure has been associated with a wide range of pharmacological activities, including but not limited to:

-

Anticancer Agents: As a scaffold for kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival, such as STAT3 and PIM kinases.[2][3][4]

-

Antimicrobial Agents: As a foundational structure for the development of novel antibacterial and antifungal compounds.[5]

-

Anti-inflammatory Agents: The benzothiophene nucleus is present in drugs like Zileuton, an inhibitor of 5-lipoxygenase involved in inflammatory pathways.

-

Enzyme Inhibitors: Derivatives have shown inhibitory activity against various enzymes, including branched-chain α-ketoacid dehydrogenase kinase (BDK).[6]

Experimental Protocols

The following protocols detail the fundamental transformations of this compound into key intermediates and subsequent conversion into bioactive molecules.

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a crucial step for subsequent amide coupling reactions.

Workflow for Hydrolysis:

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Materials:

-

This compound

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution (3N)

-

Hydrochloric acid (HCl) solution (1N)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolve this compound (1 eq.) in ethanol.

-

Add a 3N aqueous solution of sodium hydroxide (2 eq.).

-

Stir the reaction mixture at room temperature overnight.

-

Remove the ethanol under reduced pressure.

-

Dilute the residue with deionized water.

-

Acidify the aqueous solution to a pH of approximately 2-3 using a 1N HCl solution, which should result in the precipitation of the carboxylic acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield 5-chloro-1-benzothiophene-2-carboxylic acid as a solid.[5]

Protocol 2: Amide Coupling to Synthesize Bioactive Amides

This protocol outlines the general procedure for coupling the synthesized 5-chloro-1-benzothiophene-2-carboxylic acid with various amines to generate a library of amide derivatives.

Workflow for Amide Coupling:

Caption: General workflow for amide bond formation.

Materials:

-

5-Chloro-1-benzothiophene-2-carboxylic acid

-

Desired amine (primary or secondary)

-

A suitable coupling agent such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester (3a)[7]

-

A suitable base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N)[7]

-

Anhydrous solvent such as tetrahydrofuran (THF) or ethyl acetate[7]

Procedure:

-

To a solution of 5-chloro-1-benzothiophene-2-carboxylic acid (1 eq.) in anhydrous THF, add the desired amine (1.1 eq.) and potassium carbonate (1.1 eq.).[7]

-

Add the coupling agent (1.5 eq.) to the mixture.[7]

-

Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-chloro-1-benzothiophene-2-carboxamide.

Application in the Synthesis of Kinase Inhibitors

Derivatives of benzothiophene have shown significant potential as inhibitors of various kinases involved in cancer progression.

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[8] Benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors.[8] The general strategy involves the synthesis of 2-carbonylbenzo[b]thiophene derivatives.

Caption: Inhibition of the STAT3 signaling pathway.

Quantitative Data for STAT3 Inhibitors:

| Compound ID | Target Cells | IC₅₀ (µM) | Reference |

| 6o | MDA-MB-468 | 0.89 | [8] |

| 8b | HCT116 | Not specified | [2] |

Note: The reported compounds are benzo[b]thiophene 1,1-dioxide derivatives, suggesting that oxidation of the sulfur atom in the benzothiophene core is a key step for this activity.

PIM Kinase Inhibition

PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are overexpressed in many cancers and are involved in cell survival and proliferation. Benzothiophene-containing scaffolds have been investigated as PIM kinase inhibitors.[9]

Caption: Inhibition of the PIM kinase signaling pathway.

Application in the Synthesis of Antimicrobial Agents

Benzothiophene derivatives have demonstrated promising activity against various microbial pathogens, including multidrug-resistant strains.

Synthesis of Antimicrobial Acylhydrazones

A notable application of chloro-substituted benzothiophene-2-carboxylic acid derivatives is in the synthesis of acylhydrazones with potent antibacterial activity.

Quantitative Data for Antimicrobial Acylhydrazones:

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (MRSA) | 4 | [5] |

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (daptomycin-resistant) | 4 | [5] |

Note: The synthesis of these compounds involves the conversion of the carboxylic acid to a hydrazide, followed by condensation with an appropriate aldehyde.

Conclusion

This compound is a readily available and highly versatile building block for the synthesis of a wide array of biologically active molecules. Its utility in constructing libraries of potential kinase inhibitors and antimicrobial agents makes it a compound of significant interest for drug discovery and development. The protocols and data presented herein provide a foundational resource for researchers to explore the rich medicinal chemistry of this scaffold.

References

- 1. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Derivatization of Methyl 5-chloro-1-benzothiophene-2-carboxylate for Biological Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of Methyl 5-chloro-1-benzothiophene-2-carboxylate, a key starting material for the synthesis of novel compounds for biological screening. The benzothiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document outlines the primary derivatization strategies, detailed experimental protocols, and representative biological data to guide the discovery of new therapeutic agents.

The primary point of derivatization for this compound is the methyl ester at the C2 position. This versatile functional group can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a key intermediate for the synthesis of a diverse library of carboxamide derivatives through coupling with various amines.

Derivatization Strategy: A Two-Step Approach

The derivatization workflow involves a two-step synthetic sequence to generate a library of 5-chloro-1-benzothiophene-2-carboxamides. This approach allows for the introduction of a wide variety of chemical functionalities, enabling a thorough investigation of the structure-activity relationship (SAR).

Experimental Protocols

Protocol 1: Synthesis of 5-chloro-1-benzothiophene-2-carboxylic acid

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid. This intermediate is crucial for the subsequent amidation reactions.

Materials:

-

This compound

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 2M

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

-

Büchner funnel and filter paper

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with deionized water and wash with a nonpolar solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl.

-

A precipitate of 5-chloro-1-benzothiophene-2-carboxylic acid will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water to remove any inorganic salts.

-

Dry the product under vacuum to yield the pure carboxylic acid.

Protocol 2: Synthesis of 5-chloro-1-benzothiophene-2-carboxamide Derivatives

This protocol outlines the amidation of 5-chloro-1-benzothiophene-2-carboxylic acid with a diverse library of primary and secondary amines using a standard coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt).

Materials:

-

5-chloro-1-benzothiophene-2-carboxylic acid

-

A library of primary or secondary amines

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for extraction

Procedure:

-

Dissolve 5-chloro-1-benzothiophene-2-carboxylic acid (1.0 eq) in DMF or DCM in a round-bottom flask.

-

Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 15 minutes.

-

Add the desired amine (1.1 eq) followed by the dropwise addition of TEA or DIPEA (2.0-3.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 5-chloro-1-benzothiophene-2-carboxamide derivative.

Biological Screening Data

Derivatives of the benzothiophene-2-carboxamide scaffold have shown promising activity in various biological assays. The following tables summarize representative quantitative data for analogous compounds, which can serve as a benchmark for newly synthesized derivatives.

Anticancer Activity

Thiophene carboxamide derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[5][6]

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Thiophene-2-carboxamides | MCF-7 (Breast) | 0.28 - 76.18 | [5] |

| Thiophene-2-carboxamides | HT-29 (Colon) | 30.6 - 69.28 | [5] |

| Thiophene-2-carboxamides | A375 (Melanoma) | - | [5] |

| Benzo[b]thiophene Carboxamides | SK-BR-3 (Breast) | >10 | [7] |

| Benzo[b]thiophene Carboxamides | MDA-MB-231 (Breast) | >10 | [7] |

| Benzo[b]thiophene Carboxamides | T-47D (Breast) | >10 | [7] |

Antibacterial Activity

Benzothiophene derivatives have demonstrated significant antibacterial activity, including against multidrug-resistant strains.[8][9]

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzo[b]thiophene Acylhydrazones | Staphylococcus aureus | 4 - >128 | [8] |

| Benzo[b]thiophene Acylhydrazones | Methicillin-resistant S. aureus (MRSA) | 4 - >128 | [8] |

| 5-Chlorothiophene Chalcones | Escherichia coli | ≤ 50 | [10] |

| 5-Chlorothiophene Chalcones | Pseudomonas aeruginosa | ≤ 50 | [10] |

| 5-Chlorothiophene Chalcones | Staphylococcus aureus | ≤ 50 | [10] |

Proposed Mechanism of Action in Cancer

The anticancer activity of thiophene-2-carboxamide derivatives is believed to be mediated through various signaling pathways, often culminating in the induction of apoptosis.[6] Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein tyrosine phosphatase 1B (PTP1B) and vascular endothelial growth factor receptor 2 (VEGFR-2).[6] A common downstream effect is the activation of the caspase cascade, leading to programmed cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 3. Synthesis of ruthenium complexes functionalized with benzothiophene and their antibacterial activity against Staphylococcus aureus - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]